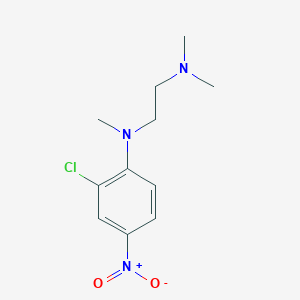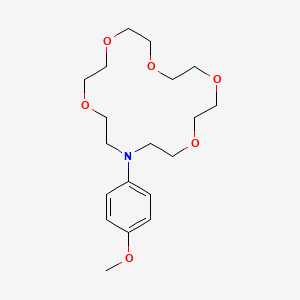
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a pentaoxa-azacyclooctadecane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with ethylene oxide under controlled conditions to form the desired pentaoxa-azacyclooctadecane ring. The reaction is usually carried out in the presence of a catalyst, such as potassium carbonate, and requires careful temperature control to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate automated systems to monitor and control reaction conditions more precisely.
化学反応の分析
Types of Reactions
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a simpler structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction can produce a simpler amine compound.
科学的研究の応用
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pentaoxa-azacyclooctadecane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Phenylbenzo[d]oxazole: This compound has a similar phenyl group but differs in its ring structure.
(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.
Quinazolinone derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure.
Uniqueness
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is unique due to its combination of a methoxyphenyl group and a pentaoxa-azacyclooctadecane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
823202-95-5 |
|---|---|
分子式 |
C19H31NO6 |
分子量 |
369.5 g/mol |
IUPAC名 |
16-(4-methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C19H31NO6/c1-21-19-4-2-18(3-5-19)20-6-8-22-10-12-24-14-16-26-17-15-25-13-11-23-9-7-20/h2-5H,6-17H2,1H3 |
InChIキー |
GVOCURBQKVYGDK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCOCCOCCOCCOCCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


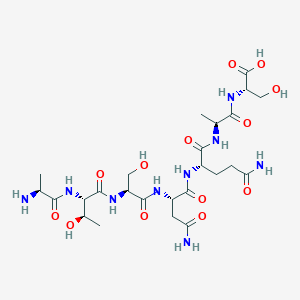
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

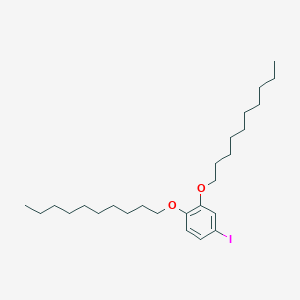
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
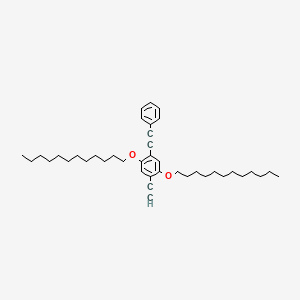
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
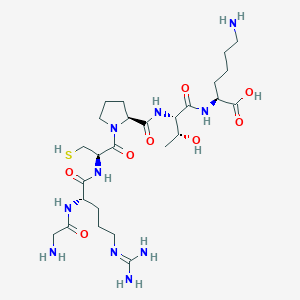
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
